molecular formula C9H8N2OS B2863409 3-Methoxy-6-(thiophen-2-yl)pyridazine CAS No. 68206-17-7

3-Methoxy-6-(thiophen-2-yl)pyridazine

Cat. No.: B2863409
CAS No.: 68206-17-7
M. Wt: 192.24
InChI Key: JGQIPUGCIVTRDD-UHFFFAOYSA-N
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Description

3-Methoxy-6-(thiophen-2-yl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a methoxy group at the third position and a thiophene ring at the sixth position

Preparation Methods

The synthesis of 3-Methoxy-6-(thiophen-2-yl)pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxypyridazine with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Chemical Reactions Analysis

3-Methoxy-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group and the thiophene ring can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-Methoxy-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit certain kinases involved in cell proliferation.

Comparison with Similar Compounds

3-Methoxy-6-(thiophen-2-yl)pyridazine can be compared with other pyridazine derivatives, such as:

    3-Methoxy-6-(phenyl)pyridazine: This compound has a phenyl group instead of a thiophene ring, which may result in different biological activities and properties.

    3-Methoxy-6-(pyridyl)pyridazine:

    3-Methoxy-6-(furyl)pyridazine: The furyl group can impart different electronic and steric effects, affecting the compound’s behavior in chemical reactions.

Properties

IUPAC Name

3-methoxy-6-thiophen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-12-9-5-4-7(10-11-9)8-3-2-6-13-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQIPUGCIVTRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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